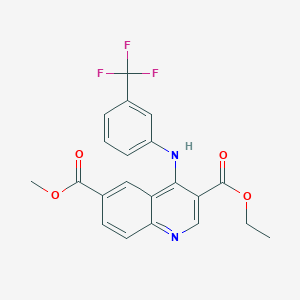

3-Ethyl 6-methyl 4-((3-(trifluoromethyl)phenyl)amino)quinoline-3,6-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Ethyl 6-methyl 4-((3-(trifluoromethyl)phenyl)amino)quinoline-3,6-dicarboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules. The quinoline core structure is a heterocyclic aromatic organic compound, which is widely studied for its diverse pharmacological activities.

作用機序

Target of Action

Compounds with a-CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

The mode of action involves the compound’s interaction with its targets, leading to changes in their function. The -CF3 group in the compound can lower the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein, thereby enhancing the inhibition of the reverse transcriptase enzyme .

Biochemical Pathways

Compounds with similar structures have been found to incite themitochondrial apoptotic pathway by up-regulating Bax and down-regulating Bcl2, leading to the activation of Caspase 3 .

Pharmacokinetics

The presence of the -cf3 group in the compound may influence its pharmacokinetic properties, as fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .

Result of Action

The result of the compound’s action at the molecular and cellular level is the initiation of cell death via the mitochondrial apoptotic pathway . This is achieved through the up-regulation of Bax and down-regulation of Bcl2, leading to the activation of Caspase 3 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound is water-soluble and may spread in water systems . This solubility can influence its distribution in the body and its interaction with its targets. Furthermore, the presence of the -CF3 group can enhance the compound’s stability and potency .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl 6-methyl 4-((3-(trifluoromethyl)phenyl)amino)quinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Esterification: The carboxylic acid groups are converted to esters using reagents like ethanol and sulfuric acid under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

化学反応の分析

Types of Reactions

3-Ethyl 6-methyl 4-((3-(trifluoromethyl)phenyl)amino)quinoline-3,6-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 4.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of partially or fully reduced quinoline derivatives.

Substitution: Formation of halogenated quinoline derivatives.

科学的研究の応用

3-Ethyl 6-methyl 4-((3-(trifluoromethyl)phenyl)amino)quinoline-3,6-dicarboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an inhibitor of certain enzymes.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

Industry: Used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

類似化合物との比較

Similar Compounds

Quinoline: The parent compound, known for its antimalarial properties.

Chloroquine: A well-known antimalarial drug with a similar quinoline core.

Trifluoromethylquinoline: Compounds with similar trifluoromethyl groups that enhance biological activity.

Uniqueness

3-Ethyl 6-methyl 4-((3-(trifluoromethyl)phenyl)amino)quinoline-3,6-dicarboxylate is unique due to the combination of the trifluoromethyl group and the quinoline core, which provides a distinct set of chemical and biological properties. This combination enhances its potential as a therapeutic agent and its versatility in various scientific applications.

生物活性

3-Ethyl 6-methyl 4-((3-(trifluoromethyl)phenyl)amino)quinoline-3,6-dicarboxylate is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities. The presence of the trifluoromethyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound has the molecular formula C21H17F3N2O4 and is characterized by a quinoline core structure with two carboxylate groups and a trifluoromethyl-substituted phenyl amine. This unique combination contributes to its biological activity.

The biological activity of this compound primarily involves its interaction with various biological targets:

- Enzyme Inhibition : The trifluoromethyl group enhances the compound's ability to inhibit reverse transcriptase enzymes, which are crucial in viral replication processes. This inhibition is facilitated by lowering the pKa of cyclic carbamate through hydrogen bonding interactions with target proteins.

- Apoptotic Pathways : Similar compounds have been shown to activate mitochondrial apoptotic pathways by up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins such as Bcl-2. This leads to the activation of Caspase 3, a key player in apoptosis.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

| Activity | Description | References |

|---|---|---|

| Antiviral | Inhibits reverse transcriptase, potentially useful against retroviruses | |

| Anticancer | Induces apoptosis in cancer cells through mitochondrial pathways | |

| Enzyme Inhibition | Targets various enzymes involved in metabolic pathways | |

| Cytotoxicity | Exhibits cytotoxic effects on certain cancer cell lines |

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Antiviral Properties : In vitro studies demonstrated that derivatives of quinoline compounds exhibit significant antiviral activity against HIV by inhibiting reverse transcriptase. The presence of the trifluoromethyl group significantly enhances this activity compared to similar compounds without this substituent .

- Anticancer Activity : Research indicates that compounds with similar structures can induce apoptosis in various cancer cell lines. For instance, studies have shown that quinoline derivatives can effectively reduce cell viability in breast cancer models through mitochondrial pathway activation .

- Synthetic Pathways : The synthesis of this compound involves multi-step organic reactions, including Skraup synthesis for the quinoline core formation and subsequent introduction of functional groups. These synthetic routes are critical for producing derivatives with enhanced biological activities.

特性

IUPAC Name |

3-O-ethyl 6-O-methyl 4-[3-(trifluoromethyl)anilino]quinoline-3,6-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N2O4/c1-3-30-20(28)16-11-25-17-8-7-12(19(27)29-2)9-15(17)18(16)26-14-6-4-5-13(10-14)21(22,23)24/h4-11H,3H2,1-2H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYHPTWXAKLHDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC(=C3)C(F)(F)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。